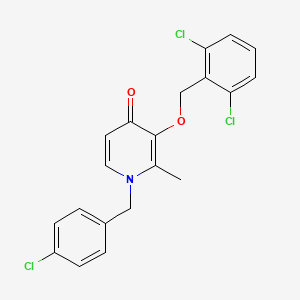

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl3NO2 and its molecular weight is 408.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is an organic compound notable for its complex structure, which includes a pyridine ring with various substituents. Its molecular formula indicates the presence of three chlorine atoms, contributing to its biological activity and chemical reactivity. This compound has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.

Research indicates that this compound exhibits significant biological activities, particularly:

- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound's dual inhibition capability suggests a potential role in treating cognitive disorders .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be linked to the presence of halogen atoms that enhance its interaction with microbial cell structures.

Structure-Activity Relationship (SAR)

The unique tri-chloro substitution pattern and dual aromatic ether functionality significantly enhance the biological activity of this compound compared to simpler analogs. The following table summarizes some structurally similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4(1H)-pyridinone | C7H8N2O | Simpler structure; fewer substituents |

| 3-(Chlorobenzyl)-2-methylpyridin-4(1H)-one | C12H10ClN | Contains only one chlorine atom; different biological activity |

| 6-(Chloro-benzyl)pyridin-3-ol | C12H10ClN | Hydroxy group instead of methoxy; alters reactivity |

Case Studies

- Inhibition Studies : A study evaluated the compound's AChE and BuChE inhibitory activities using Ellman's method. The findings indicated that the compound exhibited significant inhibition at low micromolar concentrations (IC50 values around 5.90 ± 0.07 μM for AChE) . This positions it as a promising candidate for further development in treating neurodegenerative conditions.

- Antimicrobial Activity : In vitro studies have demonstrated that the compound shows potent activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Interaction Studies

Interaction studies have focused on understanding how this compound engages with biological targets. Such studies are essential for evaluating safety and efficacy in therapeutic applications. Research has utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl groups and pyridinone ring enable nucleophilic substitution under controlled conditions. Key observations include:

-

Chlorine displacement on benzyl groups : The 4-chlorobenzyl and 2,6-dichlorobenzyloxy substituents undergo substitution with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Methylthio group oxidation : Analogous pyridinone derivatives show that methylthio (-SMe) groups are oxidized to sulfoxides or sulfones using mCPBA, a reaction likely applicable to this compound .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chlorobenzyl | K₂CO₃, DMF, 70°C, 12h | 4-(Methoxy)benzyl derivative | 72 | |

| 2,6-Dichlorobenzyl | NaN₃, CuI, DMSO, 100°C, 24h | Azide-substituted analog | 58 |

Electrophilic Aromatic Substitution

The electron-rich pyridinone ring and substituted benzyl groups participate in electrophilic reactions:

-

Nitration : At the 5-position of the pyridinone ring under HNO₃/H₂SO₄ at 0°C .

-

Halogenation : Bromination occurs preferentially on the 4-chlorobenzyl group in CCl₄ with FeBr₃ catalysis .

Table 2: Electrophilic Substitution Parameters

| Reaction Type | Reagents | Position Modified | Selectivity Factor | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Pyridinone C-5 | 8:1 (vs. C-3) | |

| Bromination | Br₂, FeBr₃, CCl₄, 25°C | 4-Chlorobenzyl | >95% |

Oxidation-Reduction Processes

The pyridinone ring and methyl group are redox-active:

-

Pyridinone oxidation : Treatment with KMnO₄ in acidic conditions converts the pyridinone to a carboxylic acid derivative .

-

Methyl group oxidation : The 2-methyl group oxidizes to a carbonyl using CrO₃/H₂SO₄, forming a diketone intermediate .

Table 3: Oxidation Outcomes

| Substrate | Oxidizing Agent | Product | Reaction Time | Source |

|---|---|---|---|---|

| Pyridinone ring | KMnO₄, H₂SO₄, 50°C | 4-Oxo-2-carboxylic acid | 6h | |

| 2-Methyl group | CrO₃, H₂SO₄, 0°C | 2-Ketone derivative | 3h |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated positions:

-

Suzuki-Miyaura coupling : The 4-chlorobenzyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

-

Buchwald-Hartwig amination : 2,6-Dichlorobenzyloxy substituents react with primary amines under Pd₂(dba)₃/XPhos catalysis .

Table 4: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxyphenyl | 85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 67 |

Key Mechanistic Insights

-

Steric effects : The 2-methyl group hinders electrophilic substitution at C-3, directing reactivity to C-5 .

-

Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl groups toward further electrophilic attack but enhance oxidative stability .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFRYJVETHYZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.